Dichloro(2,2-diphenylethyl)methylsilane
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Overview
Description
Dichloro(2,2-diphenylethyl)methylsilane is a chemical compound with the molecular formula C15H16Cl2Si. It is a member of the organosilicon family, which are compounds containing carbon-silicon bonds. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a 2,2-diphenylethyl group attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(2,2-diphenylethyl)methylsilane can be synthesized through several methods. One common method involves the reaction of 2,2-diphenylethylmagnesium bromide with methyltrichlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dichloro(2,2-diphenylethyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.
Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which can replace the chlorine atoms with other groups.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are substituted silanes with different functional groups.
Hydrolysis: The major products are silanols and hydrochloric acid.
Reduction: The major products are silanes with fewer chlorine atoms.
Scientific Research Applications
Dichloro(2,2-diphenylethyl)methylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of silicon-based chemistry and reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, such as silicone-based products.
Mechanism of Action
The mechanism of action of dichloro(2,2-diphenylethyl)methylsilane involves its ability to undergo various chemical reactions due to the presence of reactive chlorine atoms and the silicon-carbon bond. The compound can interact with different molecular targets and pathways, depending on the specific reaction and conditions. For example, in substitution reactions, the chlorine atoms can be replaced by other groups, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Similar Compounds
Dichloro(2-chloro-2-phenylethyl)methylsilane: This compound has a similar structure but with a chlorine atom instead of a phenyl group.
Dichloro(chloromethyl)methylsilane: This compound has a chloromethyl group instead of the 2,2-diphenylethyl group.
Uniqueness
Dichloro(2,2-diphenylethyl)methylsilane is unique due to the presence of the 2,2-diphenylethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications.
Properties
CAS No. |
53888-97-4 |
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Molecular Formula |
C15H16Cl2Si |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
dichloro-(2,2-diphenylethyl)-methylsilane |
InChI |
InChI=1S/C15H16Cl2Si/c1-18(16,17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
XICPMMBDLCZZCL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CC(C1=CC=CC=C1)C2=CC=CC=C2)(Cl)Cl |
Origin of Product |
United States |
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